![molecular formula C11H7N3 B2988345 5-(Pyridin-3-yl)picolinonitrile CAS No. 1214337-61-7](/img/structure/B2988345.png)
5-(Pyridin-3-yl)picolinonitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “5-(Pyridin-3-yl)picolinonitrile” has been reported. For instance, a series of 5-(pyridine-3-yl)-1,2,4-triazole Mannich bases and bis-Mannich bases containing piperazine and fluorine moieties were synthesized through the Mannich reaction of 1,2,4-triazole thiol intermediate . Another study reported the synthesis of three new metal-organic complexes based on the carboxylic acid with N donor ligand .Scientific Research Applications
Synthesis of Coordination Polymers
“5-(Pyridin-3-yl)picolinonitrile” is used in the synthesis of coordination polymers. The reactions of a semirigid carboxylic ligand 5-(Pyridin-3-yl)picolinonitrile with Mn(CH3COO)2/Zn(NO3)2/Pb(NO3)2 afforded three new complexes . These complexes have been determined by single-crystal X-ray diffraction analyses and further characterized by elemental analyses, IR spectra, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses .
Luminescent Properties
The complexes synthesized using “5-(Pyridin-3-yl)picolinonitrile” exhibit luminescent properties. These properties were investigated in the study .
Catalytic Properties
The complexes synthesized using “5-(Pyridin-3-yl)picolinonitrile” exhibit preferable catalytic properties on degradation of Rhodamine B (RhB) .
Construction of Functional Coordination Polymers
“5-(Pyridin-3-yl)picolinonitrile” is used in the construction of functional coordination polymers. These materials can be applied potentially in gas storage, separation, ion exchange, catalysis, sensor, drug delivery, and so on .
Synthesis of Metal-Organic Complexes
“5-(Pyridin-3-yl)picolinonitrile” is used in the synthesis of metal-organic complexes. Three new metal-organic complexes [Fe(pyip)(H2O)2]n (1), [Co(pyip)(H2O)2]n (2) and [Ni(pyip)(H2O)2]n (3) have been synthesized and characterized based on the carboxylic acid with N donor ligand .
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N O bond cleavage of − isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .
Mechanism of Action
Target of Action
Pyridine-containing compounds have been found to have significant medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
It’s known that pyridine derivatives can modify the properties of compounds, sometimes changing their application, and can be a unique pharmacophore .
Biochemical Pathways
Pyridine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The properties of the compound, such as its molecular weight of 18119 , could influence its pharmacokinetic profile.
Result of Action
Pyridine derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
5-pyridin-3-ylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-6-11-4-3-10(8-14-11)9-2-1-5-13-7-9/h1-5,7-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCHWQGKUMKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)picolinonitrile |
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